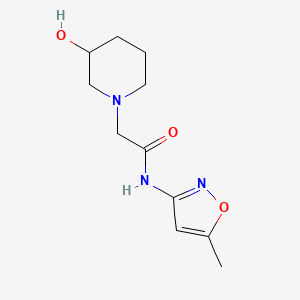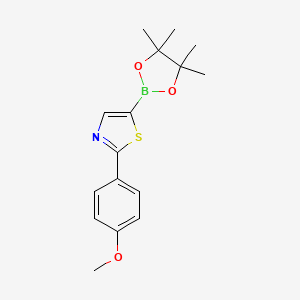![molecular formula C17H25N3O3 B1462948 N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine CAS No. 1252655-60-9](/img/structure/B1462948.png)
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine
概要
説明
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine, also known as N-((4-tert-butyl-2-piperazinyl)carbonyl)glycine, is a synthetic amino acid that has been used in a variety of scientific research applications. It is a derivative of glycine, a naturally occurring amino acid, and its structure is composed of a nitrogen-containing ring structure, a tert-butyl group, and a carboxylic acid group. N-((4-tert-butyl-2-piperazinyl)carbonyl)glycine has been used in a variety of biochemical, physiological, and in vitro studies, and its unique properties make it an attractive molecule for further research.
科学的研究の応用
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and dynamics of proteins and peptides. It has also been used to study the interactions between proteins and peptides and various other molecules, such as small molecules, ions, and nucleic acids. Additionally, it has been used to study the interactions between proteins and peptides and other macromolecules, such as lipids and carbohydrates.
作用機序
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine has been shown to interact with proteins and peptides through two mechanisms. The first mechanism is through hydrogen bonding, which occurs when the carboxylic acid group of the molecule forms a hydrogen bond with the peptide backbone. The second mechanism is through electrostatic interactions, which occur when the tert-butyl group of the molecule forms an electrostatic interaction with the peptide backbone.
Biochemical and Physiological Effects
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with proteins and peptides, and to affect their structure and dynamics. It has also been shown to interact with other biomolecules, such as small molecules, ions, and nucleic acids, and to affect their structure and function. Additionally, it has been shown to have an effect on the activity of enzymes, and to affect the transcription of genes.
実験室実験の利点と制限
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable molecule, which makes it easier to work with in laboratory experiments. Additionally, it is a relatively small molecule, which makes it easier to manipulate and study. However, it is also a relatively non-specific molecule, which means that it may interact with a variety of different molecules and may not be as specific as other molecules.
将来の方向性
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine has many potential future directions for research. One potential direction is to further study the interactions between N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine and other biomolecules, such as small molecules, ions, and nucleic acids. Additionally, further research could be conducted to study the effects of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine on the activity of enzymes and the transcription of genes. Additionally, further research could be conducted to explore the potential therapeutic applications of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine, such as its potential use as a drug target. Finally, further research could be conducted to explore the potential applications of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-but
特性
IUPAC Name |
2-[[4-(2-tert-butylphenyl)piperazine-1-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)13-6-4-5-7-14(13)19-8-10-20(11-9-19)16(23)18-12-15(21)22/h4-7H,8-12H2,1-3H3,(H,18,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZIXHMBHKLDIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

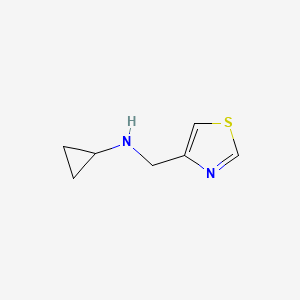
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/structure/B1462867.png)
![(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1462870.png)
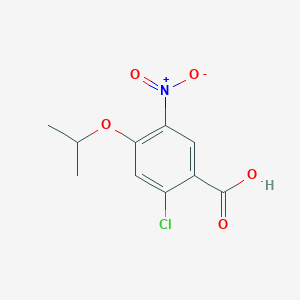
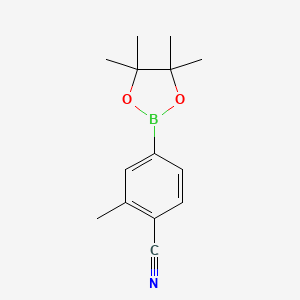
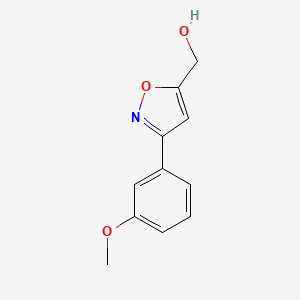
![4-Methoxy-3-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1462875.png)
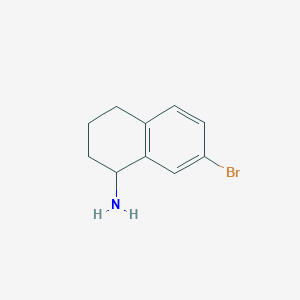
![3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1462877.png)
![(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B1462878.png)
